n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide
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Overview
Description
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a difluoromethoxy group, which is known for its ability to enhance the biological activity and stability of molecules.
Preparation Methods
The synthesis of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide One common method involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with chlorodifluoromethane, followed by oxidation and acylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen I, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: can be compared with other compounds that contain difluoromethoxy groups, such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound also features a difluoromethoxy group and is used in similar applications, particularly in the treatment of pulmonary diseases.
Difluoromethoxylated ketones:
The uniqueness of This compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13F2NO4 |
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Molecular Weight |
261.22 g/mol |
IUPAC Name |
N-[3-(difluoromethoxy)-4-methoxyphenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H13F2NO4/c1-16-6-10(15)14-7-3-4-8(17-2)9(5-7)18-11(12)13/h3-5,11H,6H2,1-2H3,(H,14,15) |
InChI Key |
WSPJUQRGAGLGSO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)OC)OC(F)F |
Origin of Product |
United States |
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